4-((5-Chloroquinolin-8-yl)oxy)butyl acetate
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Overview
Description
4-((5-Chloroquinolin-8-yl)oxy)butyl acetate is a chemical compound that belongs to the class of quinolines. It is characterized by the presence of a chloro group at position 5 and an oxybutyl acetate group at position 8 of the quinoline ring. This compound is known for its diverse applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((5-Chloroquinolin-8-yl)oxy)butyl acetate typically involves the reaction of 5-chloroquinoline with butyl acetate in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as chloroform or ethyl acetate to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
4-((5-Chloroquinolin-8-yl)oxy)butyl acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives with different functional groups.
Reduction: Reduction reactions can convert the chloro group to other substituents.
Substitution: The chloro group can be substituted with other nucleophiles to form new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The reactions are typically carried out under controlled temperatures and in the presence of appropriate solvents .
Major Products Formed
The major products formed from these reactions include various quinoline derivatives with modified functional groups, which can be further utilized in different applications .
Scientific Research Applications
4-((5-Chloroquinolin-8-yl)oxy)butyl acetate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex quinoline derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a component in chemical formulations.
Mechanism of Action
The mechanism of action of 4-((5-Chloroquinolin-8-yl)oxy)butyl acetate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest its potential in disrupting cellular processes in microorganisms and cancer cells .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 4-((5-Chloroquinolin-8-yl)oxy)butyl acetate include:
- 5-Chloroquinoline
- 8-Hydroxyquinoline
- 4-Butoxyquinoline
Uniqueness
What sets this compound apart from these similar compounds is its unique combination of functional groups, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C15H16ClNO3 |
---|---|
Molecular Weight |
293.74 g/mol |
IUPAC Name |
4-(5-chloroquinolin-8-yl)oxybutyl acetate |
InChI |
InChI=1S/C15H16ClNO3/c1-11(18)19-9-2-3-10-20-14-7-6-13(16)12-5-4-8-17-15(12)14/h4-8H,2-3,9-10H2,1H3 |
InChI Key |
WTYSMAQMWPHTFV-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OCCCCOC1=C2C(=C(C=C1)Cl)C=CC=N2 |
Origin of Product |
United States |
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